(2-Amino-6-bromophenyl)methanol

Overview

Description

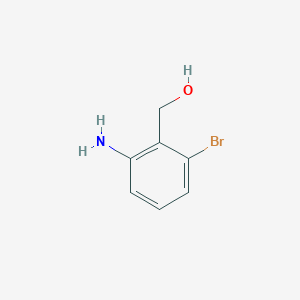

(2-Amino-6-bromophenyl)methanol is a chemical compound that belongs to the class of aromatic alcohols. It is characterized by the presence of an amino group and a bromine atom attached to a benzene ring, along with a hydroxyl group on the methanol moiety. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-bromophenyl)methanol typically involves the bromination of 2-aminophenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-6-bromophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in suitable solvents.

Major Products:

Oxidation: Formation of 2-amino-6-bromobenzaldehyde or 2-amino-6-bromobenzoic acid.

Reduction: Formation of 2-amino-6-bromoaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-6-bromophenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of (2-Amino-6-bromophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

- 2-Amino-6-chlorophenylmethanol

- 2-Amino-6-fluorophenylmethanol

- 2-Amino-6-iodophenylmethanol

Comparison: (2-Amino-6-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules. This uniqueness makes this compound a valuable compound in various research applications .

Biological Activity

(2-Amino-6-bromophenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of functional groups such as amino and hydroxyl allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C7H8BrN1O1

- Molecular Weight : 202.05 g/mol

- Functional Groups :

- Amino group (-NH2)

- Hydroxyl group (-OH)

- Bromine atom (Br)

These groups contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. The hydroxyl group also plays a role in hydrogen bonding, which can influence enzyme activity, receptor binding, and other protein interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentrations (MIC) observed for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

| Klebsiella pneumoniae | 0.5 |

| Bacillus subtilis | 0.12 |

These findings highlight its potential utility in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HEPG2). The results from these studies are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

| HEPG2 | 18 |

The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, potentially through dual inhibition of topoisomerases and tubulin dynamics .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Nature reported that derivatives of this compound showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways. This combination therapy approach resulted in improved efficacy against glioblastoma cell lines, indicating that this compound could serve as a valuable lead in developing new cancer therapies .

Case Study 2: Antimicrobial Applications

Another study demonstrated the broad-spectrum antibacterial activity of this compound against multidrug-resistant strains. The compound was tested against a global panel of clinical isolates, showing potent activity with MIC values comparable to established antibiotics .

Properties

IUPAC Name |

(2-amino-6-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWBVTDYXWQJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306576 | |

| Record name | 2-Amino-6-bromobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861106-92-5 | |

| Record name | 2-Amino-6-bromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861106-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-bromobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.